molecular formula C11H13F2NS B13743223 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

Cat. No.: B13743223
M. Wt: 229.29 g/mol
InChI Key: XYAKXLWNNGSUBR-UHFFFAOYSA-N
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Description

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is a chemical compound offered for research and development purposes. This organofluorine compound features a pyrrolidine ring, a common feature in medicinal chemistry, linked to a 3,4-difluorophenyl group via a sulfanylmethyl bridge . The presence of both the pyrrolidine nitrogen and the sulfur atom within its structure provides two potential sites for coordination and derivatization, making it a valuable scaffold for the synthesis of diverse compound libraries. Research Applications and Value: This compound is designed for use in scientific research only. Its structure suggests potential utility as a versatile building block in organic synthesis, particularly in the development of novel molecules for agrochemical and pharmacological discovery . Researchers can employ this chemical as a core intermediate to generate analogs for structure-activity relationship (SAR) studies. The 3,4-difluorophenyl moiety is a known structural component in compounds investigated for their biological activities . Handling and Usage: This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the associated Safety Data Sheet (SDS) and adhere to all appropriate safety protocols prior to use .

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

3-[(3,4-difluorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13F2NS/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2

InChI Key

XYAKXLWNNGSUBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CSC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine-1-carboxylate

  • Starting Materials:

    • 3,4-Difluorobenzenethiol (1.4 mmol)
    • tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate (1.4 mmol)
    • Potassium carbonate (1.4 mmol)
  • Procedure:
    The thiol and the chloromethyl pyrrolidine derivative are combined in DMF with potassium carbonate as base. The mixture is stirred at room temperature for several hours to allow nucleophilic substitution, forming the sulfide linkage. The reaction progress is monitored by TLC or HPLC.

  • Workup:
    The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. Purification is typically performed by column chromatography.

  • Yield and Characterization:
    The product is obtained as a yellowish oil with yields reported between 87% and 91%. Characterization by ^1H NMR confirms the substitution pattern and integrity of the pyrrolidine ring.

Deprotection to Obtain this compound

  • Deprotection Conditions:
    The Boc-protected intermediate is treated with 4N hydrochloric acid in 1,4-dioxane at room temperature to remove the Boc group, yielding the free amine.

  • Outcome:
    The deprotection proceeds quantitatively, affording the target compound as a hydrochloride salt or free base depending on workup.

Optional Oxidation to Sulfonyl Derivatives

  • Oxidation Agent:
    Meta-chloroperbenzoic acid (MCPBA) is used to oxidize the sulfide to sulfone or sulfonyl derivatives.

  • Procedure:
    The sulfide intermediate is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with MCPBA at low temperature. The reaction is monitored until completion.

  • Yield:
    Oxidation yields are moderate to good (around 67%), producing whitish solid sulfone compounds.

Analytical Data and Characterization

Parameter Data
Molecular Formula C11H13F2NS
Molecular Weight 229.29 g/mol
^1H NMR (300 MHz, CDCl3) Aromatic protons: 7.4–7.0 ppm; Pyrrolidine ring protons: 3.6–1.4 ppm
^19F NMR Signals consistent with 3,4-difluoro substitution
Melting Point Variable depending on salt form, typically 50–70 °C for free base
Purity >95% by HPLC

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Nucleophilic substitution 3,4-Difluorobenzenethiol, tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, K2CO3 DMF, RT, several hours 87–91 Boc-protected intermediate
2 Boc deprotection 4N HCl in 1,4-dioxane RT, 1–3 h Quantitative Yields free amine
3 Oxidation (optional) MCPBA DCM, 0 °C to RT ~67 Produces sulfone derivatives

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrrolidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Glycine Transporter Inhibition
One significant application of 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is as a GlyT1 inhibitor. Glycine transporters are critical in regulating neurotransmitter levels in the brain, and their inhibition has been linked to potential treatments for schizophrenia and other neuropsychiatric disorders. Research has demonstrated that derivatives of pyrrolidine can effectively inhibit GlyT1, leading to increased glycine levels and enhanced NMDA receptor activity, which is crucial for cognitive functions .

Case Study:
In a study evaluating a series of 3,4-disubstituted pyrrolidine sulfonamides, compounds similar to this compound showed promising results in terms of potency and selectivity against GlyT1. These compounds were assessed through structure-activity relationship (SAR) studies, leading to the identification of candidates with favorable pharmacokinetic profiles suitable for further development .

Agricultural Chemistry Applications

2.1 Insecticidal Properties
The compound has also been explored for its insecticidal properties. It has been reported that pyrrolidine derivatives can act as effective pesticides against various agricultural pests. The synthesis of such compounds often involves modifications to enhance their efficacy and reduce toxicity to non-target organisms.

Case Study:
A patent outlines the use of arylpyrrolidines, including this compound, as active substances for controlling animal pests in agriculture. These compounds demonstrated a favorable toxicity profile towards warm-blooded animals while effectively targeting insects and arachnids .

Material Science Applications

3.1 Polymer Chemistry
In material sciences, this compound can serve as a building block for synthesizing advanced polymers with specific properties such as enhanced thermal stability and chemical resistance.

Data Table: Properties of Pyrrolidine-Based Polymers

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthModerate
Processing Temperature200°C

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. The sulfanylmethyl group can participate in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Sulfanylmethyl and Sulfonyl Derivatives

The target compound is compared to tert-butyl-protected sulfonylpyrrolidine derivatives (IIa, IIb, IIc) and their sulfanylmethyl precursors (Ia, Ib, Ic). Key differences lie in the substituents on the aromatic ring and the sulfur oxidation state (sulfanyl vs. sulfonyl):

Compound Name Substituent Group Type Yield (%) Physical Form Notable Properties
Target Compound (Ic derivative)* 3,4-Difluorophenyl Sulfanylmethyl 85** White solid Intermediate for sulfonamide ligands; balanced lipophilicity/electronic effects
IIc (Oxidized Derivative) 3,4-Difluorobenzenesulfonyl Sulfonyl 85 White solid Potential mood-modulating activity; high metabolic stability
IIa Naphthalene-2-sulfonyl Sulfonyl 91 White solid High lipophilicity; possible enhanced CNS penetration due to naphthyl group
IIb 3,4-Dimethylbenzenesulfonyl Sulfonyl 65 White solid Electron-donating methyl groups may reduce reactivity/yield

Ic is the tert-butyl-protected precursor of the target compound.
*
Yield refers to the oxidation step from Ic to IIc.

  • Substituent Effects: 3,4-Difluorophenyl (Target/IIc): Fluorine atoms are electron-withdrawing, enhancing polarity and metabolic stability. This group balances lipophilicity for blood-brain barrier penetration while avoiding excessive hydrophobicity . 3,4-Dimethyl (IIb): Electron-donating methyl groups may reduce oxidative stability, reflected in the lower synthesis yield (65%) compared to IIc (85%) .
  • Sulfur Oxidation State :
    Sulfanylmethyl (thioether) derivatives like the target compound are intermediates for sulfonamides. Sulfonyl groups (e.g., IIc) are more electron-withdrawing, improving receptor-binding affinity and metabolic resistance .

Pyrrolidine Derivatives with Direct Aryl Substituents

2-[3-(Trifluoromethyl)phenyl]pyrrolidine () features a trifluoromethylphenyl group directly attached to pyrrolidine. Key comparisons include:

Property Target Compound 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Substituent 3,4-Difluorophenyl (thioether-linked) 3-Trifluoromethylphenyl (direct aryl)
Lipophilicity Moderate (fluorine reduces hydrophobicity) High (CF₃ group increases logP)
Synthetic Yield 85% (for IIc derivative) Not reported
Safety Profile Likely favorable (fluorine common in drugs) Potential toxicity/environmental persistence
  • Structural Impact : The trifluoromethyl group’s bulkiness and strong electron-withdrawing effects may hinder receptor binding compared to the target compound’s flexible thioether linkage.

Research Findings and Implications

Synthetic Efficiency : The target compound’s 3,4-difluorophenyl group enables high-yield oxidation to sulfonamides (85%), outperforming dimethyl-substituted analogs (65%) .

Biological Activity : Sulfonyl derivatives like IIc show promise in mood modulation, with fluorine enhancing receptor affinity and blood-brain barrier penetration.

Safety : Fluorinated thioethers/sulfonamides may offer safer profiles than trifluoromethylated analogs, which pose environmental risks .

Biological Activity

3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a sulfanylmethyl group and a difluorophenyl moiety. The presence of fluorine atoms may enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrrolidine derivatives often exhibit a range of biological activities, including:

  • Antidiabetic Effects : Certain pyrrolidine derivatives have shown potential in enhancing insulin sensitivity and glucose uptake in muscle cells, which could be beneficial for diabetes management .
  • Antimicrobial Activity : Pyrrolidine compounds have demonstrated antibacterial and antifungal properties, making them candidates for treating infections .
  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds in this class can interact with various enzymes, potentially inhibiting their activity. For example, some derivatives act as inhibitors of glycine transporter 1 (GlyT1), which is implicated in schizophrenia treatment .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with various diseases. For instance, it could act on NMDA receptors involved in neurotransmission .
  • Metabolic Pathway Interference : The compound's interaction with metabolic enzymes can alter the flux of metabolic pathways, impacting cellular homeostasis.

Study 1: Antidiabetic Activity

A study evaluated the effects of pyrrolidine derivatives on glucose metabolism. Compounds were tested for their ability to stimulate glucose uptake in adipocytes. Results indicated that certain substitutions significantly enhanced insulin sensitivity .

Study 2: Antimicrobial Efficacy

In vitro assays were conducted to assess the antimicrobial activity of pyrrolidine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate inhibition zones, indicating potential as an antibacterial agent .

Study 3: Antitumor Potential

Cytotoxicity assays against ovarian and breast cancer cell lines revealed that specific pyrrolidine derivatives exhibited selective toxicity towards cancerous cells while sparing healthy cells. This selectivity is crucial for developing effective cancer therapies .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidiabeticEnhances insulin sensitivity
AntimicrobialInhibits bacterial growth
AntitumorCytotoxic to cancer cells

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Focus on chemical shifts for the pyrrolidine ring (δ ~2.5–3.5 ppm for CH₂ groups) and the sulfanylmethyl linker (δ ~4.0 ppm). Fluorine substituents on the phenyl ring induce deshielding in adjacent carbons (¹³C δ ~115–125 ppm for C-F) .
  • IR : Confirm S-C bond presence via ~650–700 cm⁻¹ (C-S stretching).
  • MS : Molecular ion [M+H]⁺ should align with the exact mass (calculated via isotopic pattern analysis). Cross-validate with high-resolution mass spectrometry (HRMS) .

What experimental designs are suitable for evaluating the biological activity of this compound in receptor-binding assays?

Advanced Research Question
Use a between-subjects design with control and test groups to assess dose-response relationships . Key steps:

In vitro assays : Measure IC₅₀ values using competitive binding studies (e.g., radioligand displacement).

Positive/Negative controls : Include known agonists/antagonists to validate assay sensitivity.

Data normalization : Express results as % inhibition relative to controls. Statistical analysis (e.g., ANOVA) should account for batch effects .

How can conflicting data on the compound’s solubility and stability be resolved methodologically?

Advanced Research Question
Contradictions in solubility/stability data often arise from solvent polarity or pH variations. Resolve via:

Solvent screening : Use a standardized protocol (e.g., shake-flask method) across solvents (DMSO, ethanol, PBS).

Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS.

pH profiling : Assess stability in buffers (pH 1–10) to identify degradation pathways .

What computational methods are effective for predicting the compound’s pharmacokinetic properties (e.g., LogP, metabolic clearance)?

Advanced Research Question

  • QSAR models : Use descriptors like topological polar surface area (TPSA) and molecular weight to predict LogP and permeability.
  • Docking simulations : Map interactions with CYP450 enzymes to infer metabolic stability.
  • MD simulations : Analyze binding modes with target receptors (e.g., GPCRs) to rationalize activity .

How can isomers or byproducts formed during synthesis be identified and characterized?

Advanced Research Question

  • Chromatographic separation : Use chiral columns (e.g., CHIRALPAK®) for enantiomer resolution.
  • X-ray crystallography : Resolve stereochemistry ambiguities (e.g., sulfanylmethyl orientation) .
  • Comparative spectroscopy : Contrast NMR/IR data of the target compound with suspected isomers (e.g., fluorophenyl positional isomers) .

What strategies mitigate toxicity risks in early-stage pharmacological studies of this compound?

Advanced Research Question

In silico toxicity prediction : Use tools like ProTox-II to flag structural alerts (e.g., reactive sulfurs).

Ames test : Screen for mutagenicity in bacterial reverse mutation assays.

Off-target profiling : Employ kinase/ion channel panels to identify unintended interactions .

How can researchers design comparative studies to evaluate this compound’s efficacy against structurally related analogs?

Advanced Research Question
Adopt a comparative experimental framework :

Structural analogs : Synthesize derivatives with varied substituents (e.g., chloro vs. fluoro groups).

Biological endpoints : Compare IC₅₀, selectivity ratios, and cytotoxicity across analogs.

Statistical rigor : Use multivariate analysis to isolate substituent effects from noise .

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